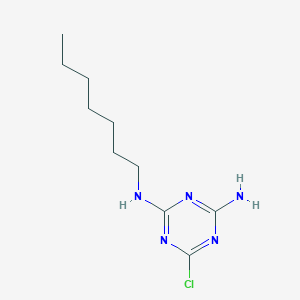
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a heptyl group attached to the nitrogen atom at the 2nd position. It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with heptylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino group with the heptyl group. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions:
Nucleophiles: Hydroxylamine, ammonia, and other amines.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Products: 6-Hydroxy-N2-heptyl-1,3,5-triazine-2,4-diamine, 6-Amino-N2-heptyl-1,3,5-triazine-2,4-diamine.
Oxidation Products: Various oxidized triazine derivatives.
Hydrolysis Products: Amino acids and other breakdown products.
科学的研究の応用
6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
作用機序
The mechanism of action of 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or herbicidal effects.
類似化合物との比較
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks the heptyl group, making it less hydrophobic and potentially less effective in certain applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Contains diethyl groups instead of a heptyl group, leading to different chemical and biological properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but lacks the heptyl group, affecting its solubility and reactivity.
Uniqueness: The presence of the heptyl group in 6-Chloro-N2-heptyl-1,3,5-triazine-2,4-diamine imparts unique hydrophobic properties, enhancing its ability to interact with lipid membranes and making it more effective in certain biological and industrial applications.
特性
CAS番号 |
6642-22-4 |
|---|---|
分子式 |
C10H18ClN5 |
分子量 |
243.74 g/mol |
IUPAC名 |
6-chloro-2-N-heptyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H18ClN5/c1-2-3-4-5-6-7-13-10-15-8(11)14-9(12)16-10/h2-7H2,1H3,(H3,12,13,14,15,16) |
InChIキー |
BKDHMBVCFDTRLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC1=NC(=NC(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


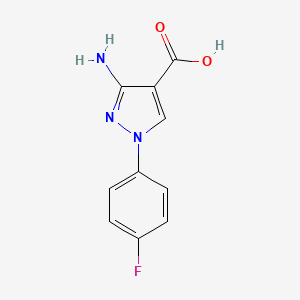


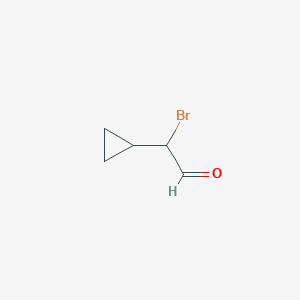

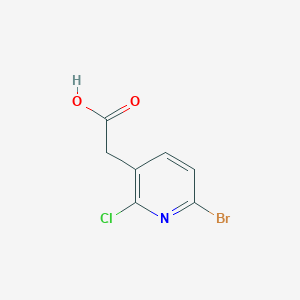
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
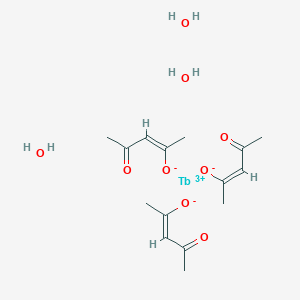
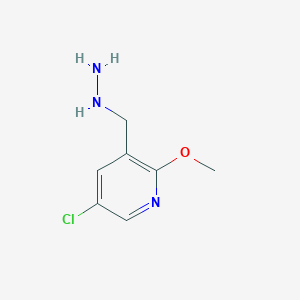
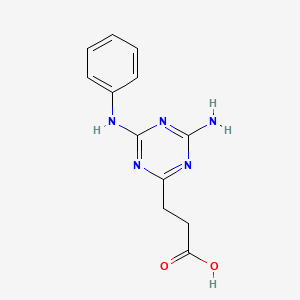
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)


